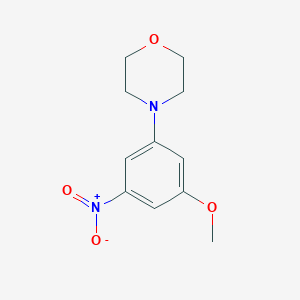
1-(4-Iodobenzyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodobenzyl)cyclopropanamine is an organic compound with the molecular formula C10H12IN. It is characterized by the presence of a cyclopropane ring attached to a benzyl group substituted with an iodine atom at the para position.
Preparation Methods
The synthesis of 1-(4-Iodobenzyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobenzyl bromide.
Cyclopropanation: The 4-iodobenzyl bromide undergoes a cyclopropanation reaction with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate.
Amine Formation: The resulting cyclopropane derivative is then subjected to a reductive amination reaction using ammonia or an amine source to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Iodobenzyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes. Reduction reactions can convert it into different amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Scientific Research Applications
1-(4-Iodobenzyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and nanocomposites.
Mechanism of Action
The mechanism of action of 1-(4-Iodobenzyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-Iodobenzyl)cyclopropanamine can be compared with other similar compounds such as:
1-(4-Bromobenzyl)cyclopropanamine: Similar structure but with a bromine atom instead of iodine.
1-(4-Chlorobenzyl)cyclopropanamine: Contains a chlorine atom in place of iodine.
1-(4-Fluorobenzyl)cyclopropanamine: Features a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C10H12IN |
|---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
1-[(4-iodophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H12IN/c11-9-3-1-8(2-4-9)7-10(12)5-6-10/h1-4H,5-7,12H2 |
InChI Key |
XJENRPIXRPNGRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13982404.png)
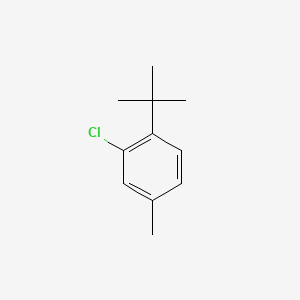


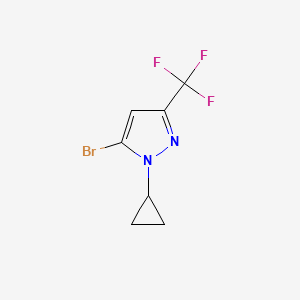
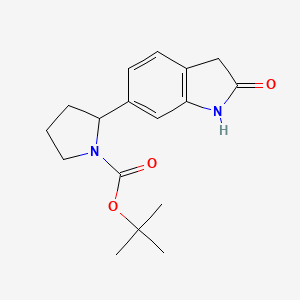

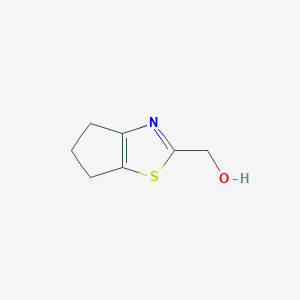
![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)

